Cas no 1367938-16-6 (2-(3-methanesulfonylphenyl)-1-methylpiperazine)

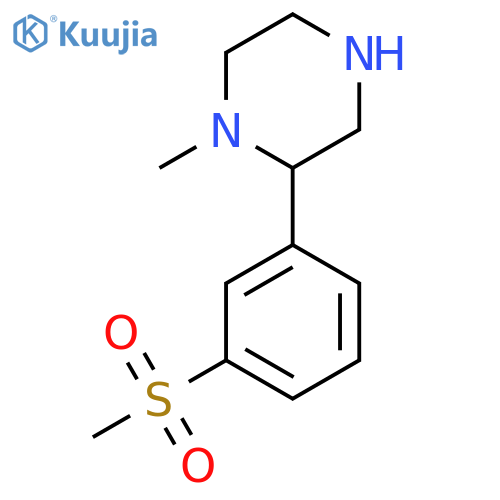

1367938-16-6 structure

商品名:2-(3-methanesulfonylphenyl)-1-methylpiperazine

2-(3-methanesulfonylphenyl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 2-(3-methanesulfonylphenyl)-1-methylpiperazine

- 1367938-16-6

- EN300-1990535

-

- インチ: 1S/C12H18N2O2S/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)17(2,15)16/h3-5,8,12-13H,6-7,9H2,1-2H3

- InChIKey: UAGAHDCIXYRMRK-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1=CC=CC(=C1)C1CNCCN1C)(=O)=O

計算された属性

- せいみつぶんしりょう: 254.10889899g/mol

- どういたいしつりょう: 254.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

2-(3-methanesulfonylphenyl)-1-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990535-0.5g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1990535-0.05g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1990535-0.1g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1990535-2.5g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1990535-5.0g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1990535-0.25g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1990535-1.0g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1990535-10.0g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1990535-1g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 1g |

$1172.0 | 2023-09-16 | ||

| Enamine | EN300-1990535-10g |

2-(3-methanesulfonylphenyl)-1-methylpiperazine |

1367938-16-6 | 10g |

$5037.0 | 2023-09-16 |

2-(3-methanesulfonylphenyl)-1-methylpiperazine 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1367938-16-6 (2-(3-methanesulfonylphenyl)-1-methylpiperazine) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2230780-65-9(IL-17A antagonist 3)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬